2-{1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-{1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring and an isoindole moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. The reaction conditions often require the use of catalysts, such as acetic acid or p-toluenesulfonic acid, and may involve refluxing in solvents like methanol .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2-{1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-{1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets in biological systems. The oxadiazole ring and isoindole moiety can bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects . The compound may inhibit or activate specific pathways, depending on its binding affinity and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Indole Derivatives: Compounds with the indole moiety, such as tryptophan and serotonin, have diverse biological functions and are structurally related.
Uniqueness
2-{1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione is unique due to the combination of the oxadiazole ring and isoindole moiety, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-[1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O3/c1-10(22-17(23)13-4-2-3-5-14(13)18(22)24)16-20-15(21-25-16)11-6-8-12(19)9-7-11/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZXTFCBHXESRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=C(C=C2)Cl)N3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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